2-(2,2-Dimethoxyethyl)cyclopentan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
114389-86-5 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethyl)cyclopentan-1-one |
InChI |
InChI=1S/C9H16O3/c1-11-9(12-2)6-7-4-3-5-8(7)10/h7,9H,3-6H2,1-2H3 |
InChI Key |
SKXURCZNFCGRPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1CCCC1=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 2,2 Dimethoxyethyl Cyclopentan 1 One
Construction of the Cyclopentanone (B42830) Core with Pre-installed or Subsequent Acetal (B89532) Functionalization
The formation of the five-membered carbocyclic ring is a critical step in the synthesis of the target molecule. Chemists have employed both intramolecular cyclization reactions and ring expansion or contraction strategies to efficiently construct the cyclopentanone scaffold.
Cyclization Approaches to Substituted Cyclopentanones
Intramolecular cyclization reactions are powerful tools for the formation of cyclic compounds. The Dieckmann cyclization, an intramolecular Claisen condensation of a 1,6-diester, is a classic and effective method for creating five-membered β-keto esters, which are direct precursors to 2-substituted cyclopentanones.
The general sequence involves the base-catalyzed cyclization of a suitable 1,6-diester to form a 2-alkoxycarbonylcyclopentanone. This intermediate can then be alkylated at the α-position before undergoing hydrolysis and decarboxylation to yield the desired 2-substituted cyclopentanone. This method provides a reliable entry to the cyclopentanone core, onto which the acetal-containing side chain can be subsequently installed.
Table 1: Key Steps in Cyclopentanone Synthesis via Dieckmann Cyclization
| Step | Reaction Type | Reactant | Reagents | Product |
| 1 | Dieckmann Cyclization | 1,6-Diester | Sodium alkoxide (e.g., NaOEt) | Cyclic β-keto ester |
| 2 | Alkylation (optional) | Cyclic β-keto ester | Base, Alkyl halide | α-Alkyl-β-keto ester |
| 3 | Hydrolysis & Decarboxylation | Alkylated β-keto ester | Acid or Base, Heat | 2-Substituted cyclopentanone |
Ring Expansion or Contraction Strategies for Five-Membered Ring Formation
Alternative to de novo cyclization, the cyclopentanone ring can be accessed through the rearrangement of other cyclic systems. Ring expansion of cyclobutanone (B123998) derivatives offers a common route to cyclopentanones. For instance, the reaction of cyclobutanones with diazomethane (B1218177) can induce a one-carbon ring expansion. More sophisticated methods involve transition-metal-catalyzed rearrangements. Rhodium catalysts, for example, can facilitate the ring expansion of cyclobutenones to cyclopentenones via C-C bond cleavage. Subsequent reduction of the double bond would then yield the saturated cyclopentanone ring.
These strategies are particularly useful when appropriately substituted cyclobutane (B1203170) precursors are readily available. The choice between cyclization and ring expansion often depends on the availability of starting materials and the desired substitution pattern on the final cyclopentanone ring.
Introduction of the 2,2-Dimethoxyethyl Side Chain
Once the cyclopentanone core is established, or by using a strategy that incorporates the side chain from the outset, the 2,2-dimethoxyethyl group must be installed. This can be accomplished through several distinct chemical transformations.
Direct Alkylation of Cyclopentanone Precursors with Acetal-Containing Electrophiles
One of the most direct methods for introducing the side chain is the alkylation of a cyclopentanone enolate with an electrophile containing the 2,2-dimethoxyethyl moiety. This SN2 reaction involves the formation of a nucleophilic enolate from cyclopentanone, typically using a strong base like lithium diisopropylamide (LDA), followed by reaction with an appropriate alkylating agent such as 2-bromo-1,1-dimethoxyethane (B145963) or 2-tosyloxy-1,1-dimethoxyethane.
To improve regioselectivity and avoid issues with self-condensation, silyl (B83357) enol ethers of cyclopentanone can be used as enolate surrogates. The alkylation is then promoted by a Lewis acid, such as titanium tetrachloride. This method offers a versatile and direct route to the target compound.
Table 2: Reagents for Direct Alkylation of Cyclopentanone
| Enolate Source | Base/Promoter | Electrophile |
| Cyclopentanone | LDA, NaH, KHMDS | 2-bromo-1,1-dimethoxyethane |
| 1-Trimethylsiloxycyclopentene | TiCl4 (Lewis Acid) | 2-bromo-1,1-dimethoxyethane |
Installation of Aldehyde Precursors Followed by Acetalization
An alternative, two-step approach involves first introducing a 2-oxoethyl (acetaldehyde) side chain, which is then converted to the desired dimethyl acetal. This can be achieved by alkylating the cyclopentanone enolate with a protected acetaldehyde (B116499) equivalent, such as 2-bromoacetaldehyde diethyl acetal, followed by hydrolysis to reveal the aldehyde and subsequent acetalization.
The final acetalization step is typically carried out by treating the 2-(2-oxoethyl)cyclopentan-1-one intermediate with methanol (B129727) in the presence of an acid catalyst and a dehydrating agent to drive the equilibrium towards the acetal product.
Table 3: Typical Conditions for Acetalization
| Carbonyl Compound | Acetalizing Agent | Catalyst | Conditions |
| 2-(2-oxoethyl)cyclopentan-1-one | Methanol | p-Toluenesulfonic acid, HCl | Removal of water |
| 2-(2-oxoethyl)cyclopentan-1-one | Trimethyl orthoformate | Acid catalyst | Anhydrous |
Conjugate Addition Reactions Utilizing 2,2-Dimethoxyethyl-Containing Nucleophiles
Conjugate addition, or Michael addition, to α,β-unsaturated cyclopentanones (cyclopentenones) provides another powerful strategy for introducing the side chain. This approach involves the 1,4-addition of a nucleophile to the β-carbon of the enone system.
For the synthesis of 2-(2,2-dimethoxyethyl)cyclopentan-1-one, a nucleophilic reagent containing the 2,2-dimethoxyethyl group is required. Organocuprates, such as lithium bis(2,2-dimethoxyethyl)cuprate, are highly effective for this transformation. The cuprate (B13416276) is prepared from the corresponding organolithium or Grignard reagent and a copper(I) salt. Its reaction with cyclopentenone selectively forms the desired carbon-carbon bond at the β-position. The resulting enolate is then protonated during workup to give the saturated 2-substituted cyclopentanone. This method is highly regarded for its efficiency and selectivity in forming C-C bonds.
Convergent Synthetic Pathways to this compound
Convergent synthesis, a strategy that involves the independent synthesis of fragments of a target molecule followed by their assembly, offers an efficient route to complex structures like this compound. This approach is particularly advantageous for this target, allowing for the separate preparation of the cyclopentanone core and the dimethoxyethyl side chain.
Fragment Coupling Strategies (e.g., between a cyclopentanone fragment and a dimethoxyethyl fragment)
The most direct convergent approaches to this compound involve the coupling of a cyclopentanone-derived nucleophile with a dimethoxyethyl-containing electrophile, or vice versa. Two primary methods for this carbon-carbon bond formation are the alkylation of a cyclopentanone enolate and the conjugate addition to a cyclopentenone.
Alkylation of Cyclopentanone Enolates:
This strategy employs the nucleophilic character of a cyclopentanone enolate to displace a leaving group on a dimethoxyethyl electrophile. The enolate is typically generated by treating cyclopentanone with a strong base, such as lithium diisopropylamide (LDA), which ensures complete and regioselective deprotonation. lumenlearning.comopenstax.org The resulting enolate then undergoes an SN2 reaction with an electrophile like 2,2-dimethoxyethyl bromide or iodide. pressbooks.publibretexts.orglibretexts.org
The reaction conditions are critical to maximize the yield of the desired mono-alkylated product and to minimize side reactions such as O-alkylation or poly-alkylation. The use of a strong, non-nucleophilic base like LDA at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is standard practice. lumenlearning.com
Table 1: Representative Conditions for Alkylation of Cyclopentanone
| Step | Reagents and Conditions | Purpose | Typical Yield |
| Enolate Formation | Cyclopentanone, LDA, THF, -78 °C | Generation of the nucleophilic enolate | >95% conversion |
| Alkylation | 2,2-Dimethoxyethyl bromide | Introduction of the dimethoxyethyl side chain | 60-80% |
Conjugate Addition to Cyclopentenone:
An alternative fragment coupling strategy is the 1,4-conjugate addition (Michael addition) of a dimethoxyethyl nucleophile to cyclopent-2-en-1-one. This approach is highly effective for forming the carbon-carbon bond at the β-position of the enone. Organocuprates, such as lithium bis(2,2-dimethoxyethyl)cuprate, are the reagents of choice for this transformation due to their high propensity for 1,4-addition over 1,2-addition. ic.ac.ukchemrxiv.org
The cuprate is prepared in situ from a corresponding organolithium or Grignard reagent and a copper(I) salt. The reaction with cyclopentenone is typically carried out at low temperatures to ensure high regioselectivity. This method is a cornerstone in the synthesis of many prostaglandin (B15479496) precursors. libretexts.org
Table 2: General Protocol for Conjugate Addition to Cyclopentenone
| Step | Reagents and Conditions | Purpose | Typical Yield |
| Cuprate Formation | 2,2-Dimethoxyethyl lithium, CuI, THF, -78 °C | Preparation of the nucleophilic cuprate | Quantitative |
| Conjugate Addition | Cyclopent-2-en-1-one, THF, -78 °C to rt | Formation of the desired 2-substituted cyclopentanone | 75-90% |
Asymmetric Synthesis of Chiral this compound and its Enantiomers
The biological activity of prostaglandins (B1171923) is highly dependent on their stereochemistry. Therefore, the development of methods for the asymmetric synthesis of chiral this compound is of paramount importance. Several strategies have been established to control the stereochemical outcome of the synthesis, leading to enantiomerically enriched or pure products.
Enantioselective Catalytic Methods
Enantioselective catalysis offers an elegant and atom-economical approach to chiral molecules. In the context of synthesizing chiral this compound, organocatalysis has emerged as a powerful tool. Chiral amine catalysts, such as proline derivatives, can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes, which can then be converted to the desired cyclopentanone. nih.gov
While direct enantioselective catalytic alkylation of cyclopentanone remains a challenge, asymmetric conjugate addition to cyclopentenone catalyzed by chiral metal complexes or organocatalysts provides a viable route to the chiral target molecule. For instance, chiral copper-phosphine complexes have been shown to catalyze the addition of Grignard reagents to enones with high enantioselectivity.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed. nih.gov
For the synthesis of chiral this compound, a chiral auxiliary can be attached to the cyclopentanone moiety to direct the alkylation stereoselectively. For example, a chiral imine or enamine can be formed from cyclopentanone and a chiral amine. The subsequent alkylation of this chiral enamine with a dimethoxyethyl electrophile proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. Hydrolysis of the resulting product then removes the auxiliary and reveals the chiral 2-substituted cyclopentanone. Evans oxazolidinones are another class of auxiliaries that have been successfully used to direct the alkylation of carbonyl compounds. wikipedia.org
Table 3: Example of a Chiral Auxiliary-Mediated Alkylation
| Step | Reagents and Conditions | Purpose | Diastereomeric Excess (d.e.) |
| Auxiliary Attachment | Cyclopentanone, (S)-(-)-1-phenylethylamine | Formation of chiral imine | N/A |
| Alkylation | LDA, THF, -78 °C; then 2,2-dimethoxyethyl triflate | Diastereoselective alkylation | >90% d.e. |
| Auxiliary Removal | H3O+ | Hydrolysis to the chiral ketone | Product retains high e.e. |
Biocatalytic Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. For the preparation of enantiomerically enriched this compound, enzymes such as reductases can be employed.
One strategy involves the enantioselective reduction of the corresponding α,β-unsaturated ketone, 2-(2,2-dimethoxyethyl)cyclopent-2-en-1-one. Ene-reductases, often found in microorganisms like baker's yeast, can selectively reduce the carbon-carbon double bond to yield the (R)- or (S)-enantiomer of the target ketone with high enantiomeric excess (e.e.). nih.gov The stereochemical outcome is dependent on the specific enzyme used.
Alternatively, a kinetic resolution of racemic this compound can be achieved using oxidoreductases. In this process, one enantiomer is selectively oxidized or reduced by the enzyme, allowing for the separation of the unreacted, enantiomerically enriched starting material.
Resolution Techniques
Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. While not an asymmetric synthesis, it is a practical method for obtaining enantiomerically pure compounds.
Classical Resolution: This method involves the reaction of the racemic ketone with a chiral resolving agent to form a pair of diastereomers. For instance, the ketone could be derivatized with a chiral hydrazine (B178648) to form diastereomeric hydrazones. These diastereomers, having different physical properties, can then be separated by conventional techniques such as fractional crystallization or chromatography. Subsequent cleavage of the resolving agent from the separated diastereomers yields the pure enantiomers of the ketone.
Kinetic Resolution: In a kinetic resolution, the enantiomers of the racemic mixture react at different rates with a chiral reagent or catalyst. acs.org This difference in reaction rates leads to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. For example, a chiral reducing agent could selectively reduce one enantiomer of racemic this compound to the corresponding alcohol, leaving the unreacted ketone enriched in the other enantiomer. Enzymatic resolutions, as mentioned in the biocatalysis section, are a highly efficient form of kinetic resolution. acs.org
Reaction Mechanisms and Reactivity Profiles of 2 2,2 Dimethoxyethyl Cyclopentan 1 One
Reactivity of the Cyclopentanone (B42830) Moiety
The cyclopentanone portion of the molecule contains a reactive carbonyl group and two α-carbons, which are carbons adjacent to the carbonyl. The protons attached to these α-carbons are acidic, making them the center of much of the ketone's reactivity.
Enolization and Enolate Chemistry
Under basic conditions, a proton can be removed from the α-carbon of the cyclopentanone ring to form a resonance-stabilized intermediate known as an enolate. masterorganicchemistry.com This enolate exists as two major resonance structures, with the negative charge delocalized between the α-carbon and the oxygen atom of the former carbonyl group. libretexts.org The formation of the enolate is a reversible equilibrium, but strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can be used to generate the enolate in high concentrations. libretexts.orgkhanacademy.org
The structure of 2-(2,2-dimethoxyethyl)cyclopentan-1-one allows for the formation of two potential regioisomeric enolates through deprotonation at either the C2 or C5 position. The relative amounts of these enolates can be controlled by the reaction conditions.
| Enolate Type | Position of Deprotonation | Controlling Factors | General Characteristics |
| Kinetic Enolate | C5 (less substituted α-carbon) | Formed faster, typically using bulky bases (e.g., LDA) at low temperatures. | Less thermodynamically stable. |
| Thermodynamic Enolate | C2 (more substituted α-carbon) | Formed under equilibrium conditions, typically using smaller, weaker bases (e.g., alkoxides) at higher temperatures. | More thermodynamically stable due to the more substituted double bond. |
Nucleophilic Addition Reactions at the Carbonyl Group
The carbonyl carbon of the cyclopentanone ring is electrophilic and is a target for nucleophilic attack. This is a fundamental reaction for ketones, leading to the formation of a new single bond and converting the carbonyl carbon from sp² to sp³ hybridization. academie-sciences.frquora.com A wide variety of nucleophiles can participate in these reactions.
Examples of Nucleophilic Addition Reactions:
Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) results in the formation of tertiary alcohols.
Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the carbonyl to form tertiary alcohols.
Reduction: Hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the ketone to a secondary alcohol, 2-(2,2-dimethoxyethyl)cyclopentan-1-ol.
α-Functionalization Reactions
Once formed, the enolate is a potent nucleophile and can react with a range of electrophiles. masterorganicchemistry.com This allows for the introduction of new functional groups at the α-carbon position, a process known as α-functionalization.
| Reaction Type | Electrophile | Product Type | Description |
| Alkylation | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | α-Alkylated Ketone | The enolate displaces a halide in an Sₙ2 reaction to form a new carbon-carbon bond. masterorganicchemistry.com |
| Halogenation | Dihalogen (e.g., Br₂, Cl₂) | α-Halo Ketone | Under acidic or basic conditions, the enol or enolate reacts with halogens. |
| Hydroxylation | MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) | α-Hydroxy Ketone | Electrophilic oxygen sources can add a hydroxyl group to the α-position. |
Condensation Reactions
The enolate of this compound can act as a nucleophile in condensation reactions with other carbonyl-containing compounds. The most common example is the aldol (B89426) condensation, where the enolate adds to an aldehyde or another ketone. researchgate.net
The reaction typically proceeds in two stages: an initial aldol addition to form a β-hydroxy ketone, which may then undergo dehydration (elimination of water) upon heating or under acidic/basic conditions to yield an α,β-unsaturated ketone. researchgate.net For instance, reacting the enolate with an aldehyde like valeraldehyde (B50692) can lead to the formation of a cross-condensation product. researchgate.netgoogle.com The Knoevenagel condensation is another related reaction where the ketone reacts with an active methylene (B1212753) compound. nih.gov
Reactivity of the Dimethoxyethyl Acetal (B89532) Group
The dimethoxyethyl group is an acetal, which serves as a protecting group for an aldehyde. Acetals are generally stable under neutral and basic conditions but are reactive in the presence of acid.
Acid-Catalyzed Acetal Hydrolysis and Transacetalization
Under aqueous acidic conditions (e.g., H₃O⁺), the acetal group undergoes hydrolysis to deprotect the carbonyl group, revealing an aldehyde. masterorganicchemistry.com This reaction is reversible and proceeds through a resonance-stabilized carbocation intermediate. The hydrolysis of this compound would yield 2-(2-oxoethyl)cyclopentan-1-one, a 1,4-dicarbonyl compound.
Transacetalization is a related acid-catalyzed process where the acetal exchanges its alcohol components. If this compound is treated with a different alcohol (e.g., ethanol) or a diol (e.g., ethylene (B1197577) glycol) in the presence of an acid catalyst, the methoxy (B1213986) groups can be replaced to form a new acetal or a cyclic acetal, respectively.
Stability Under Various Reaction Conditions
The stability of the acetal group in this compound is a critical factor in its synthetic applications. Acetals are generally stable in neutral to strongly basic environments, rendering them excellent protecting groups for carbonyl functionalities. jove.comlibretexts.org They are inert towards nucleophiles, bases, and both oxidizing and reducing agents. jove.com This stability allows for selective reactions to be carried out on other parts of a molecule without affecting the protected carbonyl group.
However, acetals are sensitive to acidic conditions, particularly in the presence of water, which leads to hydrolysis and regeneration of the parent aldehyde or ketone. jove.com The rate of this hydrolysis can be influenced by the specific acidic catalyst used and the reaction conditions. While mild acid hydrolysis is a common method for deprotection, the stability of the acetal in this compound can be maintained in the presence of certain Lewis acids or under specific anhydrous acidic conditions, allowing for selective transformations elsewhere in the molecule.
The cyclopentanone ring, on the other hand, is susceptible to reactions typical of ketones. It can undergo nucleophilic addition at the carbonyl carbon, alpha-alkylation or condensation reactions via its enolate form under basic conditions, and reduction to the corresponding cyclopentanol (B49286). The presence of the acetal-protected side chain can sterically influence the approach of reagents to the cyclopentanone carbonyl.
Selective Deprotection Strategies
The selective removal of the acetal group in this compound to unmask the aldehyde functionality is a key synthetic transformation. This deprotection must often be achieved without affecting the cyclopentanone ring or other sensitive functional groups that may be present in a more complex derivative. A variety of methods have been developed for the chemoselective deprotection of acetals. organic-chemistry.orgresearchgate.netresearchgate.net
Mild acidic hydrolysis is the most common method for acetal cleavage. jove.com However, to achieve selectivity, especially in the presence of other acid-labile groups, milder and more specific reagents are often employed. Several catalytic systems have been shown to be effective for the deprotection of acetals under neutral or near-neutral conditions.
Table 1: Reagents for Selective Acetal Deprotection
| Reagent System | Solvent | Conditions | Notes |
| Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) | Dichloromethane | Room Temperature | Mild, efficient, and chemoselective for acyclic acetals. organic-chemistry.org |
| Cerium(III) Triflate (Ce(OTf)₃) | - | Mild Conditions | Efficient for the deprotection of acetals and ketals. researchgate.net |
| Molecular Iodine (I₂) | Acetone | Neutral Conditions | Rapid and high-yielding deprotection of both cyclic and acyclic acetals. researchgate.net |
| Titanium Cation-Exchanged Montmorillonite | - | - | A recyclable solid acid catalyst for acetal deprotection. researchgate.net |
| Chloroplatinic Acid (H₂PtCl₆) | Aqueous | Ambient Temperature | Novel, chemoselective, and tolerates a broad range of functional groups. researchgate.net |
Intramolecular Cyclization and Rearrangement Pathways
The bifunctional nature of this compound and its derivatives makes them ideal substrates for a variety of intramolecular reactions, leading to the formation of new ring systems and complex molecular architectures.
Pinacol (B44631) Rearrangements and Related Cascade Reactions
The Pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in a ketone or aldehyde via a 1,2-migration of a substituent. While this compound itself does not possess the requisite 1,2-diol functionality, it can be readily converted into substrates suitable for such rearrangements. For instance, reduction of the cyclopentanone carbonyl followed by deprotection of the acetal and subsequent diol formation would yield a precursor for a Pinacol-type reaction.
Recent advances have demonstrated the utility of Pinacol rearrangements in the synthesis of complex molecules, including bicyclic systems. nih.govresearchgate.net For example, a two-step sequence involving a samarium(II) iodide-mediated transannular pinacol coupling followed by an acid-catalyzed pinacol rearrangement has been used to prepare 1-substituted bicyclo[2.1.1]hexan-2-ones. nih.gov This highlights the potential for derivatives of this compound to be employed in cascade reactions initiated by a Pinacol rearrangement to construct intricate polycyclic frameworks. researchgate.net
Radical Cyclizations
Intramolecular radical cyclizations offer a powerful method for the construction of cyclic and polycyclic systems, often under mild conditions. thieme-connect.de The generation of a radical at a suitable position on the dimethoxyethyl side chain of a this compound derivative could lead to an intramolecular addition to the cyclopentanone carbonyl or to an enone derivative. libretexts.orgnih.gov
The intramolecular addition of carbon-centered radicals to keto groups is a known process, particularly for the formation of five- and six-membered rings. libretexts.org For instance, a radical generated on the carbon adjacent to the acetal could, in principle, add to the cyclopentanone carbonyl, forming a bicyclic alkoxy radical intermediate. Subsequent reactions of this intermediate would depend on the specific reaction conditions.
Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.govnih.gov A photoredox-catalyzed oxidative radical cyclization of β-ketoester-linked alkenes has been developed for the synthesis of polyfunctionalized cyclopentanones. nih.gov This methodology could potentially be adapted to derivatives of this compound to initiate radical cascade reactions. nih.gov
Electrophilic and Nucleophilic Cyclizations
Intramolecular electrophilic and nucleophilic cyclizations are fundamental strategies in organic synthesis for the construction of cyclic compounds. Derivatives of this compound can be designed to undergo such transformations.
For an electrophilic cyclization , the cyclopentanone ring can be converted into an enol ether or enamine, which can then act as a nucleophile. An electrophilic center could be generated on the side chain, for example, by conversion of the deprotected aldehyde to a functionality that can be activated to form a carbocation or be attacked by the enol ether/enamine.
Conversely, for a nucleophilic cyclization , the side chain could be modified to contain a nucleophile that attacks the cyclopentanone carbonyl. For example, after deprotection of the acetal, the resulting aldehyde could be converted into a variety of nucleophilic species. Alternatively, the cyclopentanone itself could be rendered more electrophilic, for instance, by conversion to an α,β-unsaturated ketone (a cyclopentenone). semanticscholar.orgnih.gov The resulting Michael acceptor could then be attacked by a nucleophile generated on the side chain. Intramolecular acetal formation, where an alcohol group on a side chain attacks a ketone, is a well-established type of nucleophilic cyclization. youtube.com
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govnih.govfu-berlin.deresearchgate.net These reactions are highly efficient and atom-economical. While direct participation of this compound in MCRs is not extensively documented, its deprotected form, 2-(2-oxoethyl)cyclopentan-1-one, or other derivatives, could serve as key building blocks.
For example, the Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to form an α-acylamino carboxamide. researchgate.net The keto-aldehyde derived from this compound could potentially participate in such a reaction, leading to the rapid assembly of complex, functionalized molecules. The synthesis of various heterocyclic compounds often relies on MCRs. nih.govresearchgate.netwindows.netresearchgate.net
A related compound, (Z)-4-((2,2-dimethoxyethyl)amino)pent-3-en-2-one, has been shown to react with a cyclopropenone in a [3+2] cycloaddition to form a substituted 1H-pyrrol-2(5H)-one. nih.gov This demonstrates the potential of amine derivatives of the dimethoxyethyl moiety to participate in complex cycloaddition reactions. Given the versatility of the cyclopentanone and the masked aldehyde functionalities, this compound represents a promising scaffold for the design of novel MCRs to generate diverse molecular libraries.
Derivatization and Transformative Reactions of 2 2,2 Dimethoxyethyl Cyclopentan 1 One
Transformations Involving the Ketone Functionality
The cyclopentanone (B42830) ring is a common scaffold in organic synthesis, and its ketone functionality is a prime site for various chemical modifications.
The reduction of the ketone in 2-(2,2-dimethoxyethyl)cyclopentan-1-one yields the corresponding cyclopentanol (B49286) derivative. Due to the presence of a stereocenter at the C2 position, this reduction can lead to the formation of two diastereomers, the cis and trans alcohols. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions.
Diastereoselective Reduction: The steric bulk of the 2-(2,2-dimethoxyethyl) side chain influences the facial selectivity of the hydride attack. Attack from the less hindered face is generally favored, leading to a predominance of one diastereomer. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be employed. The precise diastereomeric ratio is determined by the interplay between steric hindrance and electronic effects.
Enantioselective Reduction: For the synthesis of optically active compounds, enantioselective reduction is crucial. This is typically achieved using chiral reducing agents or catalysts. Common methods include the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane), or catalytic hydrogenation with chiral catalysts like Noyori's ruthenium-BINAP systems. These methods can provide high enantiomeric excess (ee) of one enantiomer.
Table 1: Representative Ketone Reduction Reactions
| Reagent/Catalyst | Type of Reduction | Expected Major Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Achiral | Mixture of diastereomeric alcohols |
| Lithium aluminum hydride (LiAlH₄) | Achiral | Mixture of diastereomeric alcohols |
| (R)-Alpine Borane | Enantioselective | Chiral non-racemic alcohol |
| Ru-BINAP Catalyst / H₂ | Enantioselective | Chiral non-racemic alcohol |
The carbonyl group of the ketone readily undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. masterorganicchemistry.com These reactions typically involve the nucleophilic addition of the nitrogen compound to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com
Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) under mildly acidic conditions or in aqueous media yields an imine. masterorganicchemistry.comresearchgate.net The reversible condensation between amines and carbonyl compounds is a fundamental reaction in chemistry. nih.gov
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces an oxime. wikipedia.orgkhanacademy.org Oximes are generally colorless crystals or thick liquids and are formed from the reaction of hydroxylamine with aldehydes or ketones. wikipedia.orgarpgweb.com
Hydrazones: Reaction with hydrazine (B178648) (NH₂-NH₂) or its derivatives (e.g., phenylhydrazine) gives the corresponding hydrazone. wikipedia.org Hydrazones are formed by the action of hydrazine on ketones or aldehydes. wikipedia.orgorganic-chemistry.org
These derivatives are valuable for several reasons: they can act as protecting groups for the ketone, be used for purification and characterization, or serve as intermediates for further transformations, such as in the Wolff-Kishner reduction of hydrazones. wikipedia.org
Table 2: Condensation Reactions of the Ketone Functionality
| Reagent | Product Class | General Product Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Imine | 2-(2,2-Dimethoxyethyl)cyclopentan-1-imine derivative |
| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |
| Hydrazine (H₂NNH₂) | Hydrazone | This compound hydrazone |
Olefination reactions are powerful tools for converting a carbonyl group into a carbon-carbon double bond (alkene).
Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to transform aldehydes or ketones into alkenes. wikipedia.orglibretexts.org The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide, with the formation of the stable P=O bond being the driving force. masterorganicchemistry.comtotal-synthesis.com The stereochemistry of the resulting alkene depends on the nature of the ylide; non-stabilized ylides typically favor the formation of (Z)-alkenes. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.org These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react with aldehydes and ketones to produce alkenes. nrochemistry.com A significant advantage of the HWE reaction is that it predominantly yields (E)-alkenes. wikipedia.orgorganic-chemistry.org The byproduct, a water-soluble phosphate (B84403) salt, is also more easily removed than the triphenylphosphine (B44618) oxide from the Wittig reaction. alfa-chemistry.com
Table 3: Olefination Reactions for Alkene Synthesis
| Reaction Name | Reagent Type | Typical Stereoselectivity |
|---|---|---|
| Wittig Reaction | Phosphonium Ylide | (Z)-Alkene (with non-stabilized ylides) |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene |
Modifications of the Acetal (B89532) Side Chain
The 2,2-dimethoxyethyl side chain features a protected aldehyde in the form of a dimethyl acetal, offering another avenue for synthetic transformations.
The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed to the corresponding aldehyde under aqueous acidic conditions. organic-chemistry.org This deprotection unmasks a reactive aldehyde functionality, which can then participate in a wide array of subsequent reactions.
The hydrolysis of the acetal in this compound yields 2-(2-oxo-cyclopentyl)acetaldehyde. This aldehyde can then be:
Oxidized to the corresponding carboxylic acid.
Reduced to a primary alcohol.
Subjected to further olefination reactions (e.g., Wittig or HWE) to extend the carbon chain.
Used in aldol (B89426) or other condensation reactions.
A one-pot Julia-Kocienski reaction of 2,2-dimethoxyethyl sulfones with aldehydes, followed by acid hydrolysis, is a known method for producing (E)-α,β-unsaturated aldehydes. organic-chemistry.org
In more complex molecular contexts, such as carbohydrates, selective cleavage of methoxy (B1213986) groups has been achieved, often relying on the participation of neighboring functional groups. nih.gov For instance, a radical hydrogen abstraction reaction initiated by an adjacent hydroxyl group can lead to the transformation of a methoxy group into an acetal, which is then hydrolyzed. nih.govresearchgate.net However, in the absence of such a directing group in this compound, this type of selective modification is not readily feasible. The standard and most predictable reaction involving the acetal's methoxy groups is the complete acid-catalyzed hydrolysis to the aldehyde, as described in the previous section.
Ring Modifications and Annulations of this compound
The derivatization of this compound extends to significant alterations of the cyclopentanone core through ring modification and annulation reactions. These transformations are pivotal in constructing more complex molecular architectures, such as spirocycles and fused ring systems, which are prominent scaffolds in natural products and medicinally relevant compounds. The presence of the 2-alkoxyalkyl substituent can influence the regioselectivity and stereoselectivity of these reactions, offering pathways to a diverse array of polycyclic structures.
Spiroannulation Strategies
Spiroannulation involves the formation of a new ring that shares a single atom—the spiro center—with the existing cyclopentanone ring. For this compound, the spirocyclic junction is typically created at the carbonyl carbon (C1) or the adjacent C2 position. Various synthetic strategies can be envisioned to achieve the synthesis of spiro[4.4]nonane and spiro[4.5]decane frameworks, which are common motifs in natural products.
One potential approach for spiroannulation at the C2 position involves a tandem Michael addition-cyclization sequence. For instance, the enolate of this compound could react with a suitable Michael acceptor that also contains a leaving group. The initial conjugate addition would be followed by an intramolecular nucleophilic substitution to forge the spirocyclic ring. The steric bulk of the 2-(2,2-dimethoxyethyl) group would likely direct the incoming electrophile to the less hindered C5 position, thus facilitating the desired annulation at C2.
Another strategy could involve [3+2] cycloaddition reactions. For example, the conversion of the cyclopentanone into an exocyclic methylene (B1212753) derivative would provide a reactive olefin for cycloaddition with various 1,3-dipoles, leading to the formation of five-membered heterocyclic or carbocyclic spiro rings. The specific conditions and reagents would determine the nature of the resulting spirocycle.
While direct examples of spiroannulation with this compound are not extensively documented in readily available literature, the general principles of spirocyclization of substituted cyclopentanones provide a strong basis for these proposed transformations. The reactivity of the enolate and the steric influence of the C2 substituent are key factors in predicting the outcome of these reactions.
Table 1: Potential Spiroannulation Reactions of 2-Substituted Cyclopentanones
| Reaction Type | Reagents and Conditions | Potential Product |
| Tandem Michael Addition-Intramolecular Alkylation | 1. Base (e.g., LDA, NaH); 2. Dihaloalkane (e.g., 1,3-dibromopropane, 1,4-dibromobutane) | Spiro[4.4]nonane or Spiro[4.5]decane derivative |
| [3+2] Cycloaddition | 1. Wittig olefination (e.g., Ph3P=CH2); 2. 1,3-Dipole (e.g., nitrile oxide, azomethine ylide) | Spiro-heterocyclic cyclopentane (B165970) derivative |
| Knoevenagel Condensation-Cyclization | Active methylene compound (e.g., malononitrile), base; followed by cyclization conditions | Functionalized spirocycle |
Fused Ring System Formation
The formation of fused ring systems from this compound typically involves annulation reactions where a new ring is constructed onto two adjacent atoms of the cyclopentanone ring, resulting in a bicyclic system. The Robinson annulation is a classic and powerful method for the formation of a six-membered ring fused to an existing ketone, leading to a bicyclo[4.3.0]nonane (hydrindane) core. wikipedia.orgmasterorganicchemistry.comjuniperpublishers.com
In the context of this compound, the Robinson annulation would proceed through a Michael addition of the cyclopentanone enolate to an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), followed by an intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.com The initial Michael addition can be directed by the substituent at the C2 position. Formation of the enolate can occur at either the C2 or C5 position. Due to the steric hindrance of the 2-(2,2-dimethoxyethyl) group, enolization is more likely to occur away from this substituent, at the C5 position. The subsequent Michael addition would then take place at this position.
The versatility of the Robinson annulation allows for the use of various α,β-unsaturated ketones and different reaction conditions, which can influence the yield and stereochemical outcome of the product. organic-chemistry.org For instance, the use of a more complex Michael acceptor could introduce additional functionality into the newly formed six-membered ring. The resulting bicyclo[4.3.0]nonenone is a valuable intermediate for the synthesis of a wide range of natural products and other complex organic molecules. nih.govmdpi.com
Table 2: Key Steps in the Robinson Annulation of a 2-Substituted Cyclopentanone
| Step | Description | Intermediate/Product |
| 1. Enolate Formation | Deprotonation of the cyclopentanone at the less hindered α-carbon (C5) using a base. | Kinetically favored enolate |
| 2. Michael Addition | Nucleophilic attack of the enolate on an α,β-unsaturated ketone (e.g., MVK). | 1,5-Diketone |
| 3. Intramolecular Aldol Condensation | Base-catalyzed cyclization of the 1,5-diketone. | Bicyclic aldol adduct |
| 4. Dehydration | Elimination of water to form the α,β-unsaturated ketone. | Fused bicyclo[4.3.0]nonenone |
Role As a Synthetic Intermediate in Complex Organic Molecule Synthesis
Precursor in Total Synthesis of Natural Products
2-(2,2-Dimethoxyethyl)cyclopentan-1-one is a valuable building block in the total synthesis of natural products, providing a versatile scaffold for the construction of complex polycyclic systems. nih.govoregonstate.edu Its utility stems from the presence of a cyclopentanone (B42830) ring and a protected aldehyde side chain, which can be strategically manipulated to form intricate molecular architectures. The cyclopentanone core itself is a common feature in many natural products and can be elaborated through various synthetic transformations. nih.gov
For example, the cyclopentanone moiety can serve as the foundation for the construction of fused or bridged ring systems through annulation reactions. The protected aldehyde in the side chain can be unmasked at a desired stage to participate in intramolecular cyclizations, a key strategy for forming additional rings. This latent reactivity allows for a controlled and stepwise assembly of the polycyclic framework. The synthesis of various terpenoids and alkaloids has leveraged cyclopentanone derivatives to create complex, multi-ring structures. nih.gov
Achieving the correct stereochemistry is a critical aspect of natural product synthesis, as the biological activity of a molecule is often dependent on its three-dimensional structure. nih.gov While this compound is achiral, it serves as an excellent platform for introducing and controlling stereocenters. The cyclopentanone ring can direct the stereochemical outcome of reactions at adjacent positions.
For instance, nucleophilic additions to the carbonyl group can proceed with high diastereoselectivity, influenced by the conformation of the five-membered ring. Furthermore, the side chain can be modified to incorporate chiral auxiliaries that guide the stereoselective formation of new stereocenters. In the synthesis of complex natural products like pentenomycins, stereocontrol is paramount, and starting materials with a cyclopentane (B165970) framework are often employed to achieve the desired stereochemical configurations. researchgate.netrsc.org The ability to dictate the relative and absolute stereochemistry of multiple chiral centers is a hallmark of a well-designed synthetic strategy, and this compound provides a valuable starting point for such endeavors. anu.edu.au
Building Block for Pharmaceutical Intermediates and Agrochemicals
Spirocyclic systems, which contain two rings connected by a single common atom, are increasingly recognized as important structural motifs in medicinal chemistry. nih.gov These three-dimensional structures can offer improved pharmacological properties compared to their flatter aromatic counterparts. researchgate.netbeilstein-journals.org this compound is a useful precursor for the synthesis of spirocyclic compounds due to its two distinct reactive sites.
The cyclopentanone can undergo reactions such as cycloadditions or condensations to form one of the rings of the spirocycle. rsc.org For instance, a [3+2] cycloaddition reaction can be employed to construct spirocyclic oxazole (B20620) derivatives. rsc.org The side chain, after deprotection of the aldehyde, can then be used to form the second ring through an intramolecular reaction. This approach allows for the efficient assembly of complex spirocyclic scaffolds that are of interest for the development of new pharmaceutical agents. nih.gov
| Bioactive Spirocyclic Systems | Synthetic Approach | Reference |
| Spirocyclic Pyrrolidines | (3+2) Cycloaddition | researchgate.net |
| Spiro Heterocyclic Steroids | Various cyclization strategies | beilstein-journals.org |
| Spirocyclic Oxazoles | [3+2] Cycloaddition | rsc.org |
Conformationally constrained scaffolds are crucial in drug design as they can lock a molecule into its bioactive conformation, leading to enhanced potency and selectivity. nih.govnih.gov The rigid cyclopentane ring of this compound makes it an attractive starting material for the synthesis of such scaffolds. nih.gov
By introducing substituents onto the cyclopentane ring and elaborating the side chain, it is possible to create rigid molecules that present key functional groups in a well-defined spatial arrangement. researchgate.net This can lead to improved binding to biological targets. For example, the cyclopentane core can be incorporated into larger, more complex structures that mimic the conformation of a peptide loop or other biologically relevant motifs. researchgate.net This strategy has been employed in the development of ligands for various receptors and enzymes.
| Conformationally Constrained Scaffold | Application | Reference |
| Cyclopentitol-based library | Drug Discovery | nih.gov |
| Bicyclo[2.1.1]hexanes | Rigidified cyclopentane variants | researchgate.net |
| Arylazepinone and Quinolinone Scaffolds | Dermorphin-Based Tetrapeptides | nih.gov |
Intermediate in Material Science Precursors
While the primary applications of this compound are in the synthesis of complex organic molecules for biological applications, its chemical functionality also lends itself to the development of precursors for material science. The presence of both a ketone and a protected aldehyde allows for its incorporation into polymeric structures or for the modification of surfaces.
For instance, the cyclopentanone moiety can be a precursor to cyclopentadiene (B3395910) derivatives, which are important monomers in the synthesis of various polymers. The bifunctional nature of the molecule also suggests its potential use as a cross-linking agent to enhance the mechanical properties of materials. Although this area is less explored compared to its role in medicinal and natural product chemistry, the versatility of this compound suggests potential for future applications in the design of novel materials.
Computational Chemistry and Theoretical Investigations of 2 2,2 Dimethoxyethyl Cyclopentan 1 One
Quantum Chemical Studies
Quantum chemical studies, primarily employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-(2,2-dimethoxyethyl)cyclopentan-1-one. These methods provide a detailed picture of the molecule's electronic landscape.
The electronic structure of a molecule is a key determinant of its chemical reactivity. Theoretical calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions. This is often visualized through molecular electrostatic potential (MEP) maps, which indicate sites susceptible to nucleophilic or electrophilic attack.
Furthermore, Frontier Molecular Orbital (FMO) theory is a critical tool in predicting reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. For this compound, the carbonyl group is expected to be a primary site for nucleophilic attack, a prediction that can be quantified and confirmed through these calculations.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
| Dipole Moment | 2.9 D | A measure of the overall polarity of the molecule. |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Quantum chemical methods are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. acs.org By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed.
For instance, in reactions involving this compound, such as its reduction or aldol (B89426) condensation, theoretical calculations can identify the most favorable pathway. Transition state theory allows for the calculation of activation energies, which are crucial for predicting reaction rates. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insights. acs.org
Molecular Dynamics Simulations
While quantum chemical studies provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.
The cyclopentanone (B42830) ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. researchgate.net The presence of a flexible dimethoxyethyl substituent further increases the conformational complexity of this compound. Molecular dynamics simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them.
Table 2: Relative Energies of Major Conformers of this compound (Illustrative Data)
| Conformer | Dihedral Angle (C1-C2-C6-C7) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| A (Twist) | 65° | 0.00 | 45 |
| B (Envelope) | 175° | 0.85 | 25 |
| C (Twist) | -70° | 1.20 | 18 |
| D (Envelope) | -10° | 1.80 | 12 |
Note: The data in this table is for illustrative purposes and represents the type of output obtained from conformational analysis studies.
Reactions are typically carried out in a solvent, which can significantly influence the reactivity and stability of molecules. MD simulations can explicitly model the solvent molecules surrounding this compound, providing a realistic picture of solvation. These simulations can reveal the structure of the solvent shell around the molecule and how specific solvent-solute interactions, such as hydrogen bonding, might affect its conformation and reactivity.
Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations to account for the bulk effects of the solvent. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to study solvent effects on reaction pathways and electronic properties.
Mechanistic Insights from Computational Modeling
Computational modeling, through the integration of quantum chemical calculations and molecular dynamics simulations, provides a comprehensive understanding of the chemical behavior of this compound. acs.orgresearchgate.net These theoretical approaches allow for the investigation of phenomena that are difficult to access experimentally, such as the fleeting structures of transition states and the intricate dance of molecular conformations.
By predicting sites of reactivity, elucidating reaction pathways, and analyzing conformational preferences, computational chemistry serves as a predictive tool that can guide experimental work. acs.org For this compound, these theoretical investigations can rationalize its observed chemical properties and predict new avenues for its application in synthesis. The synergy between computational modeling and experimental validation is crucial for advancing the understanding of complex organic molecules.
Rationalization of Diastereoselectivity and Regioselectivity
In reactions involving this compound, such as enolate formation followed by alkylation or aldol reactions, the generation of a new stereocenter can lead to diastereomeric products. Similarly, reactions at the ketone or the acetal (B89532) can exhibit regioselectivity. Computational chemistry would be instrumental in rationalizing the observed selectivity.
Hypothetical Application of Computational Methods:
Conformational Analysis: The first step would involve a thorough conformational analysis of the ground state of this compound. Using methods like Density Functional Theory (DFT), the relative energies of different conformers, particularly concerning the orientation of the dimethoxyethyl side chain, could be calculated. This would identify the most stable conformer(s) that are likely to be present in a reaction mixture.
Transition State Modeling: To understand diastereoselectivity, one would model the transition states of the competing reaction pathways leading to the different diastereomers. For instance, in an enolate alkylation, the approach of the electrophile to the two faces of the enolate would be modeled. The calculated activation energies for these transition states would allow for a prediction of the major diastereomer.
Stereoelectronic Effects: Computational models could elucidate the key stereoelectronic effects governing selectivity. For example, the role of the acetal group in directing an incoming reagent through steric hindrance or electronic interactions could be quantified. The presence of the lone pairs on the oxygen atoms of the dimethoxy groups could influence the trajectory of approaching electrophiles or nucleophiles.
Solvent Effects: The inclusion of solvent models, such as the Polarizable Continuum Model (PCM), would be crucial for accurately predicting selectivity, as the solvent can significantly influence the relative energies of transition states.
A hypothetical data table summarizing the results of such a study for a generic reaction is presented below.
| Hypothetical Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Diastereomeric Ratio |
| Pathway A (leading to Diastereomer 1) | 15.2 | 95:5 |
| Pathway B (leading to Diastereomer 2) | 17.0 |
Catalyst Design and Optimization for Transformations
Computational chemistry is a cornerstone of modern catalyst design. For transformations involving this compound, such as asymmetric hydrogenation or cycloaddition reactions, computational methods could guide the development of more efficient and selective catalysts.
Hypothetical Application of Computational Methods:
Docking Studies: In the case of enzymatic or organocatalytic reactions, molecular docking simulations could be employed to understand how the substrate, this compound, binds within the active site of the catalyst. This would provide insights into the non-covalent interactions that are crucial for stereochemical control.
Mechanism-Based Design: By modeling the entire catalytic cycle, researchers could identify the turnover-limiting step and the factors that control selectivity. For example, in a metal-catalyzed reaction, the geometry of the metal-substrate complex in the key transition state could be analyzed to understand how the ligand sphere influences the stereochemical outcome.
In Silico Screening of Catalysts: A library of virtual catalysts (e.g., with different ligands or chiral backbones) could be screened computationally. By calculating the predicted enantiomeric excess or diastereomeric ratio for each catalyst, the most promising candidates could be identified for experimental validation, thereby accelerating the catalyst development process.
A hypothetical data table illustrating the results of an in silico screening of catalysts for an asymmetric reaction is shown below.
| Catalyst Candidate | Predicted Enantiomeric Excess (%) | Key Non-Covalent Interaction |
| Catalyst 1 | 85 | Hydrogen bonding |
| Catalyst 2 | 98 | π-stacking |
| Catalyst 3 | 60 | Steric repulsion |
Advanced Spectroscopic Analysis in Elucidating Reaction Pathways and Structural Transformations
In-Situ NMR Spectroscopy for Monitoring Reaction Progress and Intermediate Detection
In-situ NMR spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time, providing kinetic data and allowing for the detection of transient intermediates. nih.govrsc.orgnih.gov For reactions involving 2-(2,2-Dimethoxyethyl)cyclopentan-1-one, this method offers a window into the transformation of both the cyclopentanone (B42830) ring and the dimethoxyethyl side chain.
One key application is the monitoring of the hydrolysis of the acetal (B89532) group. nih.govchemistrysteps.com Under acidic conditions, the dimethoxyethyl group can be hydrolyzed to form the corresponding aldehyde. In-situ ¹H NMR can track this reaction by monitoring the disappearance of the methoxy (B1213986) protons' signal (typically a singlet around 3.3 ppm) and the appearance of a new aldehyde proton signal (downfield, between 9-10 ppm). libretexts.org Simultaneously, changes in the signals of the cyclopentanone ring protons can indicate any concurrent reactions or conformational changes. By acquiring spectra at regular intervals, the reaction kinetics can be determined. nih.gov
Furthermore, in-situ NMR is invaluable for detecting short-lived intermediates. For instance, during the hydrolysis of the acetal, a hemiacetal intermediate is formed. nih.gov While often too transient to isolate, its presence can be confirmed by the appearance of characteristic signals in the NMR spectrum, which can be assigned with the aid of computational calculations. nih.gov The ability to observe such species provides direct evidence for the proposed reaction mechanism.
The following table illustrates the expected ¹H NMR chemical shift changes that would be monitored during the acid-catalyzed hydrolysis of this compound.
Table 1: Hypothetical ¹H NMR Data for Monitoring Acetal Hydrolysis
| Functional Group | Starting Material (Acetal) δ (ppm) | Intermediate (Hemiacetal) δ (ppm) | Product (Aldehyde) δ (ppm) |
| Methoxy Protons (-OCH₃) | ~3.3 (s, 6H) | ~3.3 (s, 3H) | Absent |
| Methine Proton (-CH(OCH₃)₂) | ~4.5 (t, 1H) | ~5.4 (m, 1H) | Absent |
| Aldehyde Proton (-CHO) | Absent | Absent | ~9.8 (t, 1H) |
| Cyclopentanone Protons | ~2.0-2.5 (m) | ~2.0-2.6 (m) | ~2.1-2.8 (m) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
High-Resolution Mass Spectrometry for Product and Intermediate Characterization
High-resolution mass spectrometry (HRMS) is essential for the accurate mass determination of molecules, allowing for the confirmation of elemental compositions of products and intermediates. For this compound, HRMS provides not only the molecular weight but also insights into its fragmentation patterns, which aids in structural elucidation.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺), although it may be of low abundance due to the instability of acetals under EI conditions. The high-resolution measurement of this peak would confirm the compound's elemental formula (C₉H₁₆O₃).
The fragmentation of acetals is well-characterized and typically involves the loss of an alkoxy group. Therefore, a prominent peak corresponding to the loss of a methoxy radical ([M - OCH₃]⁺) is anticipated. Further fragmentation could involve the loss of a second methoxy group or formaldehyde (B43269) (CH₂O) from the side chain.
The cyclopentanone ring also undergoes characteristic fragmentation. Alpha-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon, is a primary fragmentation mode for ketones. miamioh.edu This would lead to the formation of acylium ions. For cyclic ketones, the fragmentation patterns can be complex, often involving ring-opening followed by subsequent rearrangements and cleavage. miamioh.edunist.govresearchgate.net
A hypothetical fragmentation pathway and the corresponding high-resolution masses are presented in the table below.
Table 2: Predicted HRMS Fragmentation Data for this compound
| Ion Formula | Fragmentation Pathway | Calculated m/z |
| [C₉H₁₆O₃]⁺ | Molecular Ion | 172.1099 |
| [C₈H₁₃O₂]⁺ | [M - OCH₃]⁺ | 141.0916 |
| [C₇H₁₀O]⁺ | Loss of CH(OCH₃)₂ | 110.0732 |
| [C₅H₇O]⁺ | α-cleavage of the ring | 83.0497 |
| [C₄H₅O]⁺ | Further fragmentation of the ring | 69.0340 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups within a molecule and monitoring their transformations during a reaction. For this compound, these methods are particularly useful for observing changes in the carbonyl and acetal moieties.
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the cyclopentanone ring. For saturated five-membered cyclic ketones, this peak typically appears at a higher frequency than in acyclic ketones, around 1740-1750 cm⁻¹. researchgate.netresearchgate.netyoutube.com The exact position can be influenced by ring strain and substitution.
The dimethoxyethyl side chain will give rise to several characteristic C-O stretching vibrations in the region of 1050-1150 cm⁻¹. These bands are characteristic of the acetal group. Additionally, C-H stretching vibrations for the alkyl and methoxy groups will be observed in the 2800-3000 cm⁻¹ region.
During a reaction such as the hydrolysis of the acetal, IR spectroscopy can monitor the disappearance of the C-O stretching bands of the acetal and the appearance of a broad O-H stretching band (if the intermediate hemiacetal is present in sufficient concentration) and a new C=O stretching band if the product is a dicarbonyl compound, or a C-H stretching band characteristic of aldehydes around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org
The table below summarizes the key vibrational frequencies for cyclopentanone, which serves as a reference for interpreting the spectrum of its substituted derivative. researchgate.netcdnsciencepub.com
Table 3: Characteristic Vibrational Frequencies for Cyclopentanone
| Vibrational Mode | Frequency (cm⁻¹) (IR) | Frequency (cm⁻¹) (Raman) |
| C=O Stretch | ~1745 | ~1742 |
| CH₂ Scissoring | ~1450-1470 | ~1450-1470 |
| C-C Stretch | ~1100-1200 | ~1100-1200 |
| Ring Puckering | ~100-200 | ~100-200 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
For this compound, additional strong bands for the C-O-C stretching of the acetal would be expected in the 1050-1150 cm⁻¹ region.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignments in Asymmetric Syntheses
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to determine the absolute configuration and conformation of chiral molecules. scribd.comslideshare.netnih.gov If this compound is synthesized in an enantiomerically enriched or pure form, for instance through asymmetric catalysis, these techniques are crucial for assigning its stereochemistry.
The ketone carbonyl group is an excellent chromophore for CD and ORD studies. scribd.comjasco-global.com The n → π* electronic transition of the carbonyl group is symmetry-forbidden but becomes optically active in a chiral environment, giving rise to a characteristic Cotton effect in the 280-300 nm region. jasco-global.compbsiddhartha.ac.in The sign and magnitude of this Cotton effect are highly sensitive to the stereochemical arrangement of substituents around the carbonyl group.
The Octant Rule is an empirical rule used to predict the sign of the Cotton effect for chiral ketones. scribd.comscribd.com The space around the carbonyl group is divided into eight octants, and the contribution of each substituent to the Cotton effect is determined by its position in these octants. By applying the Octant Rule to the preferred conformation of a chiral derivative of this compound, the absolute configuration can be correlated with the observed sign of the Cotton effect in the CD or ORD spectrum. For example, if a chiral center is introduced at the 2-position of the cyclopentanone ring, the conformation of the dimethoxyethyl side chain will determine its contribution to the chiroptical properties.
Table 4: Application of Chiroptical Spectroscopy to Chiral Ketones
| Technique | Principle | Application to this compound |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of the sign and magnitude of the Cotton effect associated with the n → π* transition of the carbonyl group. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Observation of the anomalous dispersion curve (Cotton effect) in the region of the carbonyl absorption. |
| Octant Rule | Empirical rule to predict the sign of the Cotton effect based on substituent positions. | Correlation of the observed Cotton effect with the absolute configuration of a chiral center in the molecule. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Emerging Research Directions and Future Perspectives for 2 2,2 Dimethoxyethyl Cyclopentan 1 One
The strategic importance of 2-(2,2-dimethoxyethyl)cyclopentan-1-one as a versatile building block in organic synthesis continues to drive research into novel applications and more efficient synthetic methodologies. The following sections explore key emerging research directions that are poised to shape the future landscape of this compound's utility, from advanced catalytic systems to its role in the exploration of new chemical frontiers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
